molecular formula C10H12BrN3O2S B3055314 1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide CAS No. 63906-95-6

1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide

Cat. No. B3055314
CAS RN: 63906-95-6
M. Wt: 318.19 g/mol
InChI Key: QQLGVYRAHCANBB-UHFFFAOYSA-N
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Description

“1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, the treatment of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at ambient temperature yields the desired 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse and depend on the specific derivative . For instance, the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole yields 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo .

Scientific Research Applications

Enzyme Inhibition

1H-Imidazole derivatives, like nitrefazole, are known for their strong and long-lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This inhibition is a critical aspect of studying alcohol metabolism and potential treatments for alcohol-related disorders (Klink, Pachler, & Gottschlich, 1985).

Antimicrobial and Antifungal Applications

Imidazole derivatives exhibit significant in vitro antibacterial and antifungal activity. Certain derivatives, such as 5-nitroimidazole, have shown effectiveness against bacteria and fungi, making them potential candidates for treating such infections (Günay et al., 1999).

H3-Receptor Histamine Antagonism

Imidazole isosteres have been synthesized and evaluated for H3-receptor histamine antagonism. This research is vital for developing drugs that target histamine receptors, which are implicated in various allergic and inflammatory responses (Ganellin et al., 1996).

Anti-Inflammatory and Analgesic Properties

Certain imidazole derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. These compounds are explored for potential use in treating conditions like arthritis and for their pain-relieving effects (Sharpe et al., 1985).

Antitubercular Activity

Imidazole derivatives have been evaluated for their antitubercular activity, particularly against Mycobacterium tuberculosis. This research is crucial in the fight against tuberculosis, a major global health challenge (Patel et al., 2017).

Synthesis of ZnO Nanoparticles

Imidazole derivatives have been used as organic precursors for synthesizing zinc oxide nanoparticles. This application is significant in the field of nanotechnology and materials science (Padhy et al., 2010).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific derivative and its biological activity . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and have a broad range of chemical and biological properties . Therefore, the future directions in the research and development of imidazole derivatives like “1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide” could involve exploring their potential therapeutic applications and developing new synthetic routes .

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.BrH/c14-13(15)9-3-1-8(2-4-9)7-16-10-11-5-6-12-10;/h1-4H,5-7H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLGVYRAHCANBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213597
Record name 1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide

CAS RN

63906-95-6
Record name 1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063906956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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